2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. One common method involves the reaction of 4-chloropyrimidine with oxan-4-ylamine to form the oxan-4-ylpyrimidine intermediate. This intermediate is then reacted with piperazine to form the piperazinylpyrimidine compound. Finally, the piperazinylpyrimidine is reacted with 4-cyanopyridine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with various biological activities.
Riociguat: A compound with a similar pyrimidine structure used in the treatment of pulmonary hypertension.
Uniqueness
2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C19H22N6O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H22N6O/c20-13-15-1-4-21-18(11-15)24-5-7-25(8-6-24)19-12-17(22-14-23-19)16-2-9-26-10-3-16/h1,4,11-12,14,16H,2-3,5-10H2 |
InChI Key |
QYUKAMYGVVJJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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